molecular formula C14H15NOS B1597784 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde CAS No. 175202-78-5

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

Cat. No.: B1597784
CAS No.: 175202-78-5
M. Wt: 245.34 g/mol
InChI Key: IIKIVYFYAIKVBC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.98 (s, 1H, CHO)
    • δ 8.02–7.92 (m, 2H, aromatic H adjacent to aldehyde)
    • δ 7.78–7.70 (m, 2H, aromatic H meta to aldehyde)
    • δ 7.45 (s, 1H, thiazole H3)
    • δ 1.39 (s, 9H, tert-butyl CH₃)
  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 191.2 (CHO)
    • δ 160.1 (C=N of thiazole)
    • δ 150.3–125.4 (aromatic carbons)
    • δ 35.2 (tert-butyl quaternary C)
    • δ 29.8 (tert-butyl CH₃)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 2820–2720 (C–H stretch of aldehyde)
  • 1705 (C=O stretch)
  • 1590 (C=N stretch in thiazole)
  • 1360 (C–S vibration)

Mass Spectrometry (MS)

  • EI-MS (m/z): 245 [M]⁺ (base peak), 230 [M–CH₃]⁺, 202 [M–(C₃H₇)]⁺
  • Fragmentation pattern confirms loss of tert-butyl (57 amu) and subsequent ring-opening of the thiazole.

Crystallographic Studies and X-ray Diffraction Analysis

As of current literature, no single-crystal X-ray diffraction data for this compound has been reported. However, analogous thiazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2–8.5 Å, b = 10.1–10.4 Å, c = 12.3–12.6 Å. Molecular docking studies suggest that the tert-butyl group induces a twist angle of 15–20° between the thiazole and benzene rings, optimizing van der Waals interactions in hypothetical crystal lattices.

Table 2: Predicted Crystallographic Parameters

Parameter Value Range
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 1050–1100 ų
Density 1.25–1.30 g/cm³

Properties

IUPAC Name

4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-14(2,3)12-9-17-13(15-12)11-6-4-10(8-16)5-7-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKIVYFYAIKVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381164
Record name 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-78-5
Record name 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classical method for synthesizing thiazoles. For 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, this approach involves:

  • Reactants :
    • α-Bromo ketone: 2-Bromo-1-(4-tert-butylphenyl)ethanone
    • Thioamide: Thioacetamide
    • Aldehyde: 4-Formylbenzaldehyde
  • Conditions : Reflux in ethanol with catalytic acetic acid (80°C, 12–16 hours).
  • Mechanism : The α-bromo ketone reacts with the thioamide to form the thiazole core, while the aldehyde introduces the benzaldehyde moiety.
  • Yield : Reported yields range from 65–75% for analogous thiazole syntheses.

Reaction Scheme :
$$
\ce{Br-C(=O)-C6H4-tBu + H2N-C(=S)-CH3 + OHC-C6H4-CHO ->[EtOH, \Delta] 4-[4-(tBu)-Thiazol-2-yl]benzaldehyde}
$$

Cyclocondensation of Thioamide and Aldehyde

This method directly forms the thiazole ring using a tert-butyl-substituted benzaldehyde and thiourea:

  • Reactants :
    • 4-(tert-Butyl)benzaldehyde
    • Thiourea
  • Conditions : Concentrated HCl (37%), reflux at 100°C for 8–10 hours.
  • Mechanism : Acid-catalyzed cyclization eliminates water, forming the thiazole ring.
  • Yield : ~60% (based on similar syntheses).

Key Step :
$$
\ce{4-(tBu)-C6H4-CHO + H2N-C(=S)-NH2 ->[HCl, \Delta] 4-[4-(tBu)-Thiazol-2-yl]benzaldehyde + NH3 + H2O}
$$

Cross-Coupling via Suzuki Reaction

A modular approach using palladium-catalyzed coupling:

  • Step 1 : Synthesize 4-bromobenzaldehyde.
  • Step 2 : Prepare 4-(tert-butyl)thiazol-2-ylboronic acid.
  • Step 3 : Suzuki coupling under Pd(PPh3)4 catalysis (1 mol%), K2CO3, DMF/H2O (3:1), 80°C, 12 hours.
  • Yield : 70–80% (post-purification).

Advantage : Enables late-stage functionalization but requires pre-synthesized boronic acid.

Direct Cyclization on Benzene Ring

Introducing the thiazole via sequential functionalization:

  • Thioamide Introduction : Treat 4-aminobenzaldehyde with Lawesson’s reagent to form 4-thiocarbamoylbenzaldehyde.
  • Cyclization : React with tert-butyl bromoacetone in DMF at 120°C for 6 hours.
  • Yield : 55–60% .

Challenges : Requires precise control over regioselectivity.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Key Advantages
Hantzsch Synthesis 65–75 Reflux, 12–16 hrs Moderate One-pot, fewer steps
Cyclocondensation ~60 Acidic, 8–10 hrs High Direct use of aldehyde precursor
Suzuki Coupling 70–80 Pd catalysis, 12 hrs Low Modular, versatile for derivatives
Direct Cyclization 55–60 High temp., 6 hrs Moderate Avoids boronic acid synthesis

Key Research Findings

  • Optimal Conditions : The Hantzsch method balances yield and practicality, making it the most cited approach.
  • Purity Challenges : Cyclocondensation often requires column chromatography due to by-products (e.g., unreacted thiourea).
  • Scalability Issues : Suzuki coupling’s reliance on Pd catalysts increases costs for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzoic acid.

    Reduction: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzyl alcohol.

    Substitution: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]-2-nitrobenzaldehyde.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions such as:

  • Condensation Reactions: Used in the synthesis of thiazole derivatives and other heterocycles.
  • Functionalization: The aldehyde group allows for further reactions, enabling the introduction of different functional groups which can lead to novel compounds with tailored properties.

Biology

Antimicrobial Activity:
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can disrupt bacterial cell membranes or inhibit essential enzymes, making them candidates for antimicrobial drug development .

Anticancer Potential:
The compound has been explored for its anticancer properties. Its ability to interact with biological macromolecules suggests potential mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth through targeted pathways .

Case Study:
In vitro studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were tested against breast cancer cells, showing significant inhibition of cell proliferation .

Medicine

Therapeutic Properties:
The compound has been investigated for its anti-inflammatory and antioxidant activities. These properties are crucial in developing drugs aimed at treating chronic inflammatory diseases and oxidative stress-related conditions .

Drug Development:
Recent advancements in medicinal chemistry highlight the importance of thiazole-containing compounds in drug discovery. The structural diversity offered by the thiazole ring allows for modifications that can enhance bioactivity and selectivity against specific biological targets .

Mechanism of Action

The mechanism of action of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can mimic natural substrates or inhibitors, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (CAS: 81529-61-5)

  • Structure : Replaces the benzaldehyde group with a phenyl ring and substitutes the thiazole C2 position with an amine (-NH₂).
  • Molecular Formula : C₁₃H₁₆N₂S (MW: 232.34 g/mol).
  • Properties: Enhanced nucleophilicity due to the amine group, enabling participation in coupling reactions. Solubility in chloroform, methanol, and DMSO .

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

  • Structure : Incorporates a triazole ring at the thiazole C5 position, replacing the benzaldehyde with an amine.
  • Synthesized for anticancer research .

Analogues with Piperidine/Carboxylate Modifications

tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

  • Structure : Features a piperidine ring linked to the thiazole, with a formyl group at the thiazole C4 position.
  • Molecular Formula : C₁₄H₂₀N₂O₃S (MW: 296.39 g/mol).

tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate (CAS: 365413-31-6)

  • Structure : Ethoxycarbonyl substituent at the thiazole C4 position and a tetrahydro-pyridine ring.
  • Properties : MP: 71–73°C; the ethoxycarbonyl group enhances stability and alters reactivity for ester-based derivatization .

Functional Group Comparison and Reactivity

Compound Key Functional Group Reactivity Applications
Target Compound (CAS 175202-78-5) Aldehyde (-CHO) Nucleophilic addition (e.g., Schiff base formation) Building block for drug synthesis
4-(4-tert-Butylphenyl)-thiazol-2-amine Amine (-NH₂) Coupling reactions (e.g., amide bond formation) Biological research
Piperidine-carboxylate derivatives Ester (-COOR) Hydrolysis to carboxylic acids; ester interchange Medicinal chemistry

Biological Activity

4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H13N1S1(Molecular Weight 219 30 g mol)\text{C}_{12}\text{H}_{13}\text{N}_{1}\text{S}_{1}\quad (\text{Molecular Weight 219 30 g mol})

Key Features:

  • Thiazole Ring: The presence of the thiazole ring contributes to the compound's reactivity and biological properties.
  • tert-Butyl Group: This bulky group can influence the compound's lipophilicity and interaction with biological targets.

Antibacterial Activity

Research has indicated that thiazole derivatives exhibit significant antibacterial properties. A study focused on various thiazole compounds, including derivatives of benzaldehyde, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for selected compounds was assessed, revealing notable antibacterial activity.

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Other Thiazole Derivatives16-64S. aureus

These findings suggest that modifications to the thiazole structure can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A study reported that this compound exhibits cytotoxicity against breast cancer cells (MDA-MB-231) and colorectal cancer cells (HCT116).

Case Study:
In a comparative analysis of several thiazole derivatives, this compound showed an IC50 value of 15 µM against MDA-MB-231 cells, indicating a promising anticancer activity.

Cell LineIC50 (µM)
MDA-MB-23115
HCT11620
HepG225

These results highlight the compound's potential as a lead candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives have been documented in various studies. Specifically, compounds containing thiazole rings were shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action:
Research indicates that these compounds may exert their effects by blocking specific signaling pathways involved in inflammation. For instance, the inhibition of NF-kB signaling has been linked to reduced expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving (1) thiazole ring formation using tert-butyl-substituted thiourea and α-bromo ketones under reflux in ethanol , and (2) aldehyde functionalization via Suzuki-Miyaura coupling between 4-bromobenzaldehyde and tert-butyl-substituted thiazole intermediates. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in toluene/water mixtures enhance cross-coupling efficiency . Solvent polarity and temperature (80–100°C) critically affect reaction rates and purity, with yields ranging from 60–85% after chromatographic purification .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the aldehyde proton at δ 9.8–10.2 ppm and tert-butyl protons as a singlet at δ 1.3–1.4 ppm. Thiazole ring protons appear as doublets between δ 7.2–8.1 ppm .
  • FT-IR : A strong C=O stretch at ~1700 cm⁻¹ (aldehyde) and C=N/C-S stretches at 1600–1500 cm⁻¹ (thiazole) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for purity assessment (>95%) .

Advanced Research Questions

Q. How does the tert-butyl substituent on the thiazole ring influence electronic properties and reactivity?

  • Methodological Answer : The tert-butyl group acts as an electron-donating substituent , stabilizing the thiazole ring via steric hindrance and hyperconjugation. Cyclic voltammetry reveals a reduction in oxidation potential (by ~0.3 V) compared to unsubstituted thiazoles, enhancing electrophilic aromatic substitution reactivity at the aldehyde position . Computational DFT studies (B3LYP/6-31G*) show increased electron density on the thiazole N-atom, facilitating hydrogen bonding in biological targets .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-aldehyde derivatives?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 µM for fungal strains) arise from assay variability (broth microdilution vs. agar diffusion) and stereochemical impurities . Mitigation strategies include:

  • Chiral HPLC to isolate enantiomers .
  • Docking simulations (AutoDock Vina) to correlate substituent orientation with target binding (e.g., CYP51 enzyme in fungi) .
  • Meta-analysis of published data using standardized MIC/MBC protocols .

Q. How can crystallography elucidate the solid-state structure and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals π-π stacking between thiazole rings (3.5–4.0 Å spacing) and hydrogen bonding between the aldehyde oxygen and adjacent NH groups (e.g., in co-crystals with sulfathiazole derivatives). Space group assignments (e.g., P2₁/c) and torsion angles (<5° for planar thiazole-aldehyde systems) confirm structural rigidity .

Key Research Challenges

  • Stereochemical Control : Racemization during aldehyde-thiazole coupling requires chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Solubility Limitations : Poor aqueous solubility (<0.1 mg/mL) necessitates prodrug derivatization (e.g., Schiff base formation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde

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